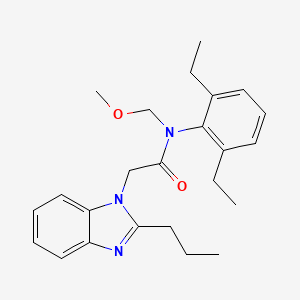

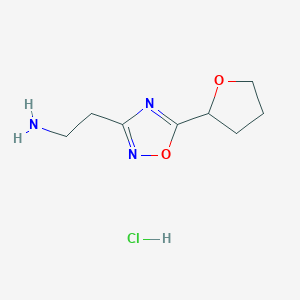

N-(2,6-diethylphenyl)-N-(methoxymethyl)-2-(2-propylbenzimidazolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,6-diethylphenyl)-N-(methoxymethyl)-2-(2-propylbenzimidazolyl)acetamide, also known as DPBA, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. DPBA belongs to the class of benzimidazole derivatives and has been found to exhibit a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

Comparative Metabolism in Human and Rat Liver Microsomes

Research has shown that chloroacetamide herbicides, including compounds structurally related to N-(2,6-diethylphenyl)-N-(methoxymethyl)-2-(2-propylbenzimidazolyl)acetamide, undergo complex metabolic pathways in both human and rat liver microsomes. These pathways involve the formation of DNA-reactive metabolites through oxidative and non-oxidative steps, which have been implicated in carcinogenicity studies. The cytochrome P450 isoforms, specifically CYP3A4 and CYP2B6, play crucial roles in the metabolism of these compounds (Coleman et al., 2000).

In Vitro Metabolism and Cytochrome P450 Involvement

Further studies focusing on the in vitro metabolism of alachlor, a chloroacetanilide herbicide closely related to the compound of interest, identified the metabolic conversion of alachlor to its carcinogenic metabolite by human liver microsomes. This process is significantly facilitated by the human cytochrome P450 enzyme, CYP3A4, highlighting the importance of understanding the metabolic pathways of such compounds for assessing their potential human health risks (Coleman et al., 1999).

Herbicide Efficacy and Soil Interaction

The interaction of chloroacetamide herbicides with soil components and their efficacy in controlling agricultural pests have been extensively studied. These investigations reveal that the adsorption, mobility, and bioactivity of such compounds in soil are influenced by the soil's organic matter content, clay content, and surface area. Understanding these interactions is crucial for optimizing the use of herbicides in agriculture while minimizing their environmental impact (Peter & Weber, 1985).

Green Synthesis of Antimalarial Drug Intermediates

Advancements in green chemistry have led to the development of novel synthesis methods for compounds structurally related to this compound. For instance, the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, showcases the potential of employing environmentally friendly catalysts in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Eigenschaften

IUPAC Name |

N-(2,6-diethylphenyl)-N-(methoxymethyl)-2-(2-propylbenzimidazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2/c1-5-11-22-25-20-14-8-9-15-21(20)26(22)16-23(28)27(17-29-4)24-18(6-2)12-10-13-19(24)7-3/h8-10,12-15H,5-7,11,16-17H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTPQNDALKPHRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2N1CC(=O)N(COC)C3=C(C=CC=C3CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2724508.png)

![3-(3-methylthiophen-2-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2724509.png)

![9-Phenylmethoxycarbonyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B2724514.png)

![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2724515.png)

![N-(4-ethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2724518.png)

![(Z)-ethyl 2-((5-nitrofuran-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2724521.png)

![(1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)acetic acid](/img/structure/B2724522.png)

![N-(4-cyanooxan-4-yl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2724527.png)